molecular formula C12H12ClN5O2S B2650322 2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide CAS No. 899753-75-4

2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide

Cat. No. B2650322
M. Wt: 325.77
InChI Key: CPSAIHSTPLVZDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C12H12ClN5O2S and its molecular weight is 325.77. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

Compounds structurally similar to the query compound have been tested for their antimicrobial properties. Alharbi & Alshammari (2019) synthesized fluorine-substituted 3,5-disubstituted amino-1,2,4-triazines and evaluated them in vitro as antibacterial agents. They found that some compounds showed notable activity against various bacteria, highlighting the potential of these compounds in antibacterial applications (Alharbi & Alshammari, 2019).

Pharmacological Activities

Another study by Mazzone et al. (1987) explored the pharmacological properties of similar compounds. They synthesized some acetamides and phenylureas derived from 2-amino-5-alkoxyphenyl-1,3,4-oxa(thia)diazoles and found that these compounds showed anti-inflammatory and analgesic activities. This research suggests that compounds related to the query compound could be relevant in the development of new pharmacological agents (Mazzone, Puglisi, Panico, Pignatello, Corsaro, Caruso, Leone, & Amico Roxas, 1987).

Antitumor Evaluation

In the field of oncology, Hamama et al. (2013) investigated certain N-substituted-2-amino-1,3,4-thiadiazoles for their antitumor and antioxidant activities. They synthesized a variety of compounds and found that some exhibited promising activities, indicating the potential of structurally similar compounds in cancer treatment and prevention strategies (Hamama, Gouda, Badr, & Zoorob, 2013).

properties

IUPAC Name

2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN5O2S/c1-7-8(13)3-2-4-9(7)16-10(19)6-21-12-17-15-5-11(20)18(12)14/h2-5H,6,14H2,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPSAIHSTPLVZDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=CC(=O)N2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide

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